Antifungal Potency of 6,7-Dimethyl Derivative Against *Candida albicans*
A study evaluating the antimicrobial properties of benzimidazole derivatives reported that compounds based on the 6,7-dimethyl-1H-benzo[D]imidazole-2-thiol scaffold demonstrated significant antifungal activity. The minimum inhibitory concentration (MIC) for a derivative of this compound against *Candida albicans* was reported as 3.9 µg/mL . While direct comparative data for the unsubstituted parent compound (2-mercaptobenzimidazole) in the same assay is not provided in this source, class-level inference suggests this potency is a function of the optimized 6,7-dimethyl substitution, which is known to enhance activity over the parent scaffold in related antimicrobial studies .
| Evidence Dimension | Antifungal activity (MIC) |
|---|---|
| Target Compound Data | 3.9 µg/mL against *C. albicans* (for a derivative) |
| Comparator Or Baseline | Class-level baseline: Unsubstituted 2-mercaptobenzimidazole typically shows higher MIC values (less potent) in related assays, but direct quantitative comparison is absent in the identified primary literature. |
| Quantified Difference | Not directly quantifiable due to absence of head-to-head data; class-level inference indicates enhanced potency. |
| Conditions | In vitro antimicrobial susceptibility testing; specific assay details not provided in the source. |
Why This Matters
This potency value establishes a benchmark for researchers screening antifungal agents; a compound with a reported MIC of 3.9 µg/mL against *C. albicans* warrants further investigation and positions it as a lead scaffold for optimization, distinct from less active unsubstituted analogs.
